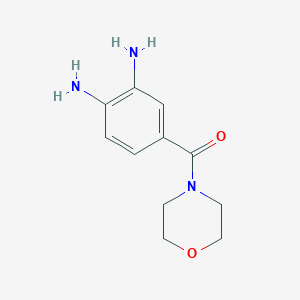

(3,4-diaMinophenyl)(Morpholino)Methanone

描述

Chemical Significance and Structural Features

The chemical significance of (3,4-diaminophenyl)(morpholino)methanone is intrinsically linked to its molecular architecture. The structure features a central carbonyl group (methanone) bridging a 3,4-diaminophenyl ring and a morpholine (B109124) ring. The presence of two primary amine groups on the phenyl ring at adjacent positions (ortho to each other) offers multiple sites for further chemical reactions, making it a valuable building block in organic synthesis. The morpholine moiety, a heterocyclic amine, is a common feature in many biologically active compounds and can influence properties such as solubility and receptor binding.

| Feature | Description |

| Core Structure | Phenyl ring |

| Key Functional Groups | Two primary amines (-NH2) at positions 3 and 4 |

| A ketone (methanone) group (-C=O) | |

| A morpholine ring | |

| Potential Reactivity | The amino groups are nucleophilic and can participate in a variety of reactions, including amide bond formation and cyclization reactions. |

| The carbonyl group can undergo nucleophilic addition reactions. |

Research Context and Prior Analogous Compounds

The research interest in this compound can be understood by examining its analogous compounds, which have been noted for their roles as key intermediates in the preparation of active pharmaceutical ingredients. researchgate.net For instance, derivatives of (3-aminophenyl)(morpholino)methanone (B171742) are recognized as important precursors in pharmaceutical synthesis. researchgate.net This suggests that this compound likely shares a similar potential as a scaffold for the development of new drugs.

Another relevant analogue is (3,4-diaminophenyl)(4-fluorophenyl)methanone, which is utilized in the manufacturing process of Flubendazole, an anthelmintic agent. ganeshremedies.com The structural similarity between this compound and this compound, particularly the shared 3,4-diaminophenyl moiety, highlights the potential utility of this chemical scaffold in the synthesis of bioactive molecules. The morpholine group, in place of the 4-fluorophenyl group, can impart different physicochemical properties, which is a common strategy in drug discovery to optimize a compound's profile.

Furthermore, the compound 4-(4-aminophenyl)morpholin-3-one (B139978) is a known precursor in the synthesis of inhibitors of blood clotting factor Xa, which are used for the prophylaxis and treatment of thromboembolic disorders. google.com While structurally different in the placement of the morpholine ring and the oxidation state of the carbonyl group, the presence of both the aminophenyl and morpholine motifs underscores the recurring importance of these structural components in medicinal chemistry.

| Compound | Key Structural Difference from this compound | Noted Research Context |

| (3-Aminophenyl)(morpholino)methanone | Single amino group at the 3-position of the phenyl ring. | Intermediate in the preparation of active pharmaceutical ingredients. researchgate.net |

| (3,4-Diaminophenyl)(4-fluorophenyl)methanone | A 4-fluorophenyl group in place of the morpholine ring. | Used in the manufacturing of Flubendazole. ganeshremedies.com |

| 4-(4-Aminophenyl)morpholin-3-one | The morpholine ring is attached via a nitrogen atom to the 4-position of the phenyl ring, and the carbonyl group is part of the morpholine ring (a morpholinone). | Precursor for the synthesis of blood clotting factor Xa inhibitors. google.com |

Structure

3D Structure

属性

IUPAC Name |

(3,4-diaminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKYJLOPJTXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625564 | |

| Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65003-29-4 | |

| Record name | Methanone, (3,4-diaminophenyl)-4-morpholinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65003-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Diaminophenyl Morpholino Methanone

Convergent and Linear Synthetic Strategies

The construction of complex organic molecules can generally be approached through two main strategies: linear and convergent synthesis. wikipedia.org

Preparation from Nitro-Substituted Precursors

The most common and practical route to aromatic amines is through the reduction of the corresponding nitro compounds. This strategy is widely employed in the synthesis of (3,4-diaminophenyl)(morpholino)methanone, where the key step is the reduction of a dinitro intermediate, such as (3,4-dinitrophenyl)(morpholino)methanone.

Catalytic hydrogenation is a highly effective and clean method for the reduction of nitro groups to amines. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. commonorganicchemistry.com In procedures for analogous compounds like 4-(4-aminophenyl)-3-morpholinone, the nitro precursor is hydrogenated in a solvent such as ethanol (B145695) at elevated temperature and pressure. google.com For example, a suspension of the nitro compound in ethanol with 5% Pd/C catalyst can be subjected to 5 bar of hydrogen pressure at 80°C, yielding the amino product in high purity and yields often exceeding 90%. google.com Another patent describes a similar hydrogenation in water at 90°C and 8 bar of hydrogen pressure, achieving a 94% yield. google.com

Bimetallic nanoparticles have also shown high catalytic activity for the hydrogenation of nitroarenes. For the reduction of 3-nitro-4-methoxy-acetylaniline, bimetallic Cu-Ni nanoparticles demonstrated higher activity than monometallic catalysts, which was attributed to the formation of a Cu-Ni alloy phase. rsc.orgresearchgate.net

| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/C | H₂ | Ethanol | 80°C | 5 bar | 93% | google.com |

| 5% Pd/C | H₂ | Water | 90°C | 8 bar | 94% | google.com |

| Cu₀.₇Ni₀.₃ | H₂ | Not Specified | 140°C | Not Specified | 99.4% Selectivity | rsc.orgresearchgate.net |

Besides catalytic hydrogenation, several other reduction methods are available, often employing metals in acidic media. These methods are valuable when specific chemoselectivity is required or when high-pressure hydrogenation equipment is not available.

A widely used method is the reduction with iron (Fe) powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comresearchgate.net This combination is effective for converting nitroarenes to anilines. commonorganicchemistry.com An analogous synthesis of (3-aminophenyl)(morpholino)methanone (B171742) reports the successful reduction of the nitro precursor using iron and hydrochloric acid, achieving a yield of 80%. researchgate.net

Other metal-based systems include tin(II) chloride (SnCl₂) in concentrated HCl and zinc (Zn) metal in acidic conditions. commonorganicchemistry.comwikipedia.org While effective, these stoichiometric reductions generate metal salt byproducts, which can complicate purification and pose environmental waste challenges. google.comresearchgate.net

| Reagent System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fe / HCl or Acetic Acid | Acidic aqueous solution, often heated | Inexpensive, effective, mild | Generates iron sludge waste | commonorganicchemistry.comresearchgate.netresearchgate.net |

| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Mild, tolerates some functional groups | Generates tin salt waste, which can be problematic | commonorganicchemistry.comgoogle.com |

| Zn / HCl or Acetic Acid | Acidic solution | Effective reducing agent | Can sometimes lead to over-reduction | commonorganicchemistry.comwikipedia.org |

Formation of the Methanone (B1245722) Linkage

The methanone linkage in this compound is an amide bond. The formation of this bond is a fundamental reaction in organic synthesis. A common and efficient method is the acylation of an amine (morpholine) with an activated carboxylic acid derivative, typically an acyl halide. masterorganicchemistry.com

In the context of a linear synthesis starting from a dinitro precursor, the process would involve the reaction of 3,4-dinitrobenzoyl chloride with morpholine (B109124). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the morpholine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. masterorganicchemistry.com Such reactions are typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic. A synthesis for a similar compound reported a yield of 80% for this type of coupling step. researchgate.net

Synthesis of Morpholine-Containing Intermediates

The key morpholine-containing intermediate for the synthesis of the target compound is (3,4-dinitrophenyl)(morpholino)methanone. As described in the previous section, this intermediate is synthesized by the amide coupling reaction between 3,4-dinitrobenzoyl chloride and morpholine. researchgate.net

Another class of morpholine-containing intermediates involves the direct attachment of the morpholine nitrogen to the aromatic ring. For example, 4-(4-nitrophenyl)morpholine (B78992) is prepared via a nucleophilic aromatic substitution reaction. google.commdpi.com In this process, a halo-substituted nitrobenzene, such as 4-fluoronitrobenzene, is heated with morpholine in a suitable solvent like acetonitrile, often in the presence of a base. mdpi.com The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion by the morpholine. While this specific intermediate leads to a different isomer, the underlying principle of forming the aryl-nitrogen bond is a key strategy in constructing such precursors. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, optimization would focus on the two primary steps: amide bond formation and nitro group reduction.

For the formation of the methanone linkage (amide coupling), key parameters to optimize include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time. The goal is to ensure the reaction goes to completion without significant side product formation. The reported 80% yield for an analogous coupling suggests the reaction is efficient under standard conditions. researchgate.net

In the catalytic hydrogenation of the dinitro intermediate, several factors significantly influence the outcome. scielo.br

Catalyst Selection and Loading: While Pd/C is common, other catalysts like platinum or nickel could be screened. The amount of catalyst used is a balance between reaction rate and cost.

Hydrogen Pressure: Higher pressures generally increase the reaction rate but require specialized equipment. Optimal pressures are determined to ensure complete reduction in a reasonable timeframe. google.comgoogle.com

Temperature: Increasing the temperature can speed up the reaction but may also lead to side reactions or catalyst degradation. The temperature is typically optimized to find the sweet spot for efficiency and selectivity. google.com

Solvent: The choice of solvent (e.g., ethanol, water, ethyl acetate) can affect the solubility of the substrate and the activity of the catalyst. google.comgoogle.com

By carefully controlling these parameters, the reduction of the dinitro precursor can be driven to completion, achieving the high yields (93-94%) reported for similar transformations. google.comgoogle.com

Derivatization Chemistry and Analog Synthesis of 3,4 Diaminophenyl Morpholino Methanone

Reactions Involving Aromatic Amine Functionalities

The ortho-phenylenediamine core of (3,4-diaminophenyl)(morpholino)methanone is the primary site for a variety of chemical transformations, including acylation, amidation, and condensation reactions, which lead to the formation of diverse and valuable chemical entities.

Acylation and Amidation Reactions

The aromatic amine groups of this compound can readily undergo acylation and amidation reactions with a range of acylating agents, such as acyl chlorides and carboxylic acids. These reactions can be controlled to achieve either mono- or di-acylation, depending on the reaction conditions and the stoichiometry of the reactants.

Selective mono-acylation can be achieved by carefully controlling the reaction conditions, such as using a limited amount of the acylating agent or employing protecting group strategies. For instance, the reaction with one equivalent of an acyl chloride, like benzoyl chloride, in the presence of a mild base at low temperatures would likely favor the formation of the mono-acylated product. The more nucleophilic amine is expected to react preferentially.

Di-acylation occurs when an excess of the acylating agent is used, leading to the formation of a di-amide derivative. This can be a useful strategy for introducing two identical functional groups or for preparing precursors for further cyclization reactions.

Amidation reactions with carboxylic acids typically require the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. These reactions are widely used in peptide synthesis and can be applied to couple a variety of carboxylic acids to the diamine core.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acyl Chloride (1 equiv.) | Mono-acylamino derivative | Mono-acylation |

| This compound | Acyl Chloride (>2 equiv.) | Di-acylamino derivative | Di-acylation |

| This compound | Carboxylic Acid, Coupling Agent | Amide derivative | Amidation |

Condensation Reactions for Heterocycle Formation (e.g., Benzimidazole (B57391) Derivatives)

One of the most significant applications of o-phenylenediamines is their use in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The condensation of this compound with aldehydes or carboxylic acids provides a direct route to novel benzimidazole derivatives.

The reaction with aldehydes, often carried out under acidic or oxidative conditions, proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the 2-substituted benzimidazole. A variety of aldehydes, including both aromatic and aliphatic ones, can be used in this reaction, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole ring. semanticscholar.orgresearchgate.net

The Phillips-Ladenburg synthesis involves the condensation of o-phenylenediamines with carboxylic acids at high temperatures, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions. semanticscholar.orgacs.orgresearchgate.netcolab.ws This method is particularly useful for the synthesis of 2-alkyl- and 2-aryl-substituted benzimidazoles. The Weidenhagen reaction offers an alternative route using aldehydes in the presence of an oxidizing agent. semanticscholar.orgresearchgate.net

| Reactant | Reagent | Product | Reaction Name |

|---|---|---|---|

| This compound | Aldehyde | 2-Substituted benzimidazole | Weidenhagen Reaction |

| This compound | Carboxylic Acid | 2-Substituted benzimidazole | Phillips-Ladenburg Synthesis |

Coupling Reactions for Extended Conjugated Systems

To synthesize derivatives with extended π-conjugated systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, can be employed. researchgate.netnih.govlibretexts.orgmdpi.com These reactions typically require the presence of a halide or triflate group on one of the coupling partners. Therefore, a halogenated derivative of this compound would first need to be synthesized. For example, bromination of the phenyl ring could provide a suitable substrate for these coupling reactions.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly versatile and allows for the formation of carbon-carbon bonds between aryl, vinyl, or alkyl groups. By coupling a halo-substituted this compound with various boronic acids, a wide range of biaryl and other extended conjugated systems can be accessed. nih.govlibretexts.orgmdpi.com

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netorganic-chemistry.orgnih.gov This reaction can be used to introduce vinyl groups onto the aromatic ring of a halogenated this compound derivative, further extending the conjugation.

Modifications and Substitutions on the Morpholine (B109124) Ring

While the aromatic diamine functionality is the more reactive site for many transformations, the morpholine ring can also be a target for modification, although this is generally more challenging. C-H functionalization reactions have emerged as a powerful tool for the direct introduction of functional groups at otherwise unreactive C-H bonds. nih.govrsc.orgmdpi.com Transition-metal-catalyzed C-H activation could potentially be used to introduce substituents onto the morpholine ring of this compound. For example, palladium- or rhodium-catalyzed reactions could be explored to introduce aryl or alkyl groups at the C-2 or C-3 positions of the morpholine ring. However, achieving selectivity in such reactions can be a significant challenge.

Alternatively, ring-opening and subsequent re-cyclization strategies could be employed to introduce modifications. For instance, cleavage of the morpholine ether linkage followed by reaction with a suitable difunctional reagent and subsequent cyclization could lead to analogs with altered ring structures or substitutions.

Synthesis of Analogs with Varied Phenyl Ring Substitutions

The synthesis of analogs of this compound with different substituents on the phenyl ring can be achieved by starting from appropriately substituted precursors. For instance, the synthesis of the parent compound often involves the nitration of a substituted benzoyl chloride, followed by amidation with morpholine and subsequent reduction of the nitro groups. researchgate.net By starting with a substituted benzoyl chloride, a variety of functional groups can be introduced onto the phenyl ring.

For example, starting with 4-chloro-3-nitrobenzoyl chloride would lead to a chloro-substituted analog. Similarly, using a methoxy- or alkyl-substituted benzoyl chloride would yield the corresponding methoxy (B1213986) or alkyl analogs. The synthesis of 3,4-diaminobenzophenone (B196073) and its derivatives has also been reported, providing alternative routes to these types of structures. google.comresearchgate.netgoogle.com

| Starting Material | Key Intermediate | Final Analog |

|---|---|---|

| Substituted Benzoyl Chloride | Substituted (3,4-dinitrophenyl)(morpholino)methanone | Substituted this compound |

| Substituted 3,4-Dinitrobenzoic Acid | Substituted (3,4-dinitrophenyl)(morpholino)methanone | Substituted this compound |

Incorporation into Polymeric and Supramolecular Structures

The difunctional nature of this compound makes it an excellent monomer for the synthesis of polymers. The two primary amine groups can participate in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or dianhydrides) to form polyamides or polyimides, respectively. mdpi.comnih.gov These polymers would contain the morpholinomethanone moiety as a pendant group, which could influence their solubility, thermal properties, and other material characteristics.

Furthermore, the benzimidazole derivatives synthesized from this compound can be used as building blocks for polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their excellent thermal and chemical stability. The condensation of a tetraamine with a dicarboxylic acid is a common method for PBI synthesis. sc.eduinstras.com

In the realm of supramolecular chemistry, the benzimidazole unit is known to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net Benzimidazole derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or discrete nanoscale objects. acs.org The morpholine group could also play a role in directing the self-assembly process through its hydrogen bonding capabilities and steric influence. The introduction of imidazole functional groups into larger frameworks has been shown to influence their electronic and luminescent properties. acs.org

| Monomer 1 | Monomer 2 | Polymer Type |

|---|---|---|

| This compound | Dicarboxylic Acid/Diacyl Chloride | Polyamide |

| This compound | Dianhydride | Polyimide |

| Tetraaminobenzophenone derivative | Dicarboxylic Acid | Polybenzimidazole |

Chemical Reactivity and Mechanistic Investigations of 3,4 Diaminophenyl Morpholino Methanone

Reaction Pathways and Transition State Analysis

There is currently no publicly available research that specifically details the reaction pathways or provides a transition state analysis for reactions involving (3,4-diaminophenyl)(morpholino)methanone.

Kinetic Studies of Derivatization Reactions

A search of scientific databases and literature did not yield any kinetic studies on the derivatization reactions of this compound. Therefore, no data tables on reaction rates or orders can be provided.

Influence of Catalysis on Reaction Selectivity and Efficiency

While catalysis is a fundamental aspect of chemical synthesis, no studies were found that specifically investigate the influence of different catalysts on the reaction selectivity and efficiency for this compound.

Solvent Effects on Reactivity and Product Distribution

Information regarding the systematic study of solvent effects on the reactivity and product distribution of reactions involving this compound is not available in the current body of scientific literature.

Advanced Spectroscopic Characterization Techniques for 3,4 Diaminophenyl Morpholino Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For (3,4-Diaminophenyl)(Morpholino)Methanone, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the diaminophenyl ring and the aliphatic protons of the morpholine (B109124) ring.

The protons on the diaminophenyl ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a specific splitting pattern. The two amino groups (-NH₂) will cause an upfield shift of the aromatic protons due to their electron-donating nature. The protons themselves will appear as broad singlets.

The eight protons of the morpholine ring are chemically equivalent in pairs due to the ring's chair conformation and rapid inversion at room temperature. This results in two distinct signals, typically appearing as triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| Morpholine -CH₂-N- | 3.6 - 3.8 | Triplet |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine ring.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (δ 165-175 ppm). The aromatic carbons will produce a set of signals in the range of δ 110-150 ppm. The carbons bearing the amino groups will be shifted upfield compared to the unsubstituted benzene (B151609) ring carbons. The two pairs of chemically equivalent carbons in the morpholine ring will appear in the aliphatic region (δ 40-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 168 - 172 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C=O | 125 - 135 |

| Morpholine -CH₂-N- | 45 - 50 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between coupled nuclei, typically over two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the phenyl ring. It would also show a correlation between the two different sets of methylene (B1212753) protons in the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This is invaluable for assigning the signals of the aromatic CH groups and the methylene groups of the morpholine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the morpholine protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily on the nitrogen atoms of the amino groups or the morpholine ring, to form the pseudomolecular ion [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ ion, provide valuable structural information through the analysis of fragment ions. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond, leading to the formation of the 3,4-diaminobenzoyl cation and a neutral morpholine fragment, or the morpholinocarbonyl cation and a neutral 3,4-diaminoaniline fragment.

Fragmentation of the morpholine ring through characteristic losses of small neutral molecules.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z of Fragment Ion | Proposed Structure/Fragment |

|---|---|

| [M+H]⁺ | Protonated parent molecule |

| [M - C₄H₈NO]⁺ | 3,4-Diaminobenzoyl cation |

Note: The fragmentation pattern is a prediction based on general principles of amide fragmentation in ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS (Contextual applications)

While ESI-MS is often the primary choice for small molecules, MALDI-TOF MS can also be employed, particularly in specific contexts. MALDI is a soft ionization technique that uses a laser to desorb and ionize molecules co-crystallized with a matrix.

A significant contextual application for the MALDI-TOF MS analysis of this compound arises from its role as a precursor in the synthesis of benzimidazoles. mdpi.com Ortho-phenylenediamine derivatives readily react with aldehydes or carboxylic acids to form benzimidazoles. MALDI-TOF MS can be used to monitor the progress of these reactions and to characterize the resulting benzimidazole (B57391) products. mdpi.comresearchgate.net The benzimidazole derivatives themselves can be effective matrices for MALDI-MS analysis of other compounds in certain applications. researchgate.net This dual role highlights the utility of MALDI-TOF MS in the broader chemical context of this compound chemistry.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of molecular bonds, these methods offer a unique fingerprint of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The presence of the primary amino groups (-NH₂) on the phenyl ring is a defining characteristic of this molecule. These groups typically exhibit two distinct stretching vibrations in the FT-IR spectrum: an asymmetric stretching band and a symmetric stretching band. In a closely related analogue, 3,4-diaminobenzophenone (B196073) (DABP), these bands are observed at approximately 3411 cm⁻¹ and 3317 cm⁻¹, respectively. nih.gov It is expected that this compound would show similar absorptions in this region. The N-H bending vibrations of the amino groups are also anticipated, typically appearing in the range of 1630-1560 cm⁻¹.

The carbonyl (C=O) stretching vibration of the ketone group linking the phenyl ring and the morpholine moiety is another significant feature. For DABP, this stretching vibration is observed at 1601 cm⁻¹. nih.gov The replacement of a phenyl group with a morpholino group is expected to slightly shift this frequency due to changes in the electronic environment. In a similar compound, morpholino(3-nitrophenyl)methanone, the carbonyl stretch is noted at 1774 cm⁻¹, though the nitro group's strong electron-withdrawing nature significantly influences this position. researchgate.net Therefore, for this compound, the C=O stretch is expected in the region of 1620-1650 cm⁻¹.

The morpholine ring contributes characteristic C-O-C and C-N stretching vibrations. The ether linkage (C-O-C) within the morpholine ring typically shows a strong absorption band in the 1150-1085 cm⁻¹ region. The C-N stretching of the tertiary amide is expected around 1300-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretching | 3400 - 3500 | Primary Amine (-NH₂) |

| N-H Symmetric Stretching | 3300 - 3400 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Phenyl Ring |

| C=O Stretching | 1620 - 1650 | Ketone |

| N-H Bending | 1560 - 1630 | Primary Amine (-NH₂) |

| Aromatic C=C Stretching | 1450 - 1600 | Phenyl Ring |

| C-N Stretching | 1200 - 1300 | Tertiary Amide |

| C-O-C Asymmetric Stretching | 1085 - 1150 | Morpholine Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum. For 3,4-diaminobenzophenone, a strong Raman band is observed at 995 cm⁻¹, which is attributed to the phenyl ring breathing mode. nih.gov

The C=O stretching vibration is also observable in the Raman spectrum, and for DABP, it is found at 1595 cm⁻¹. nih.gov The symmetric vibrations of the morpholine ring would also be expected to be Raman active. The C-C stretching and ring deformation modes of the phenyl ring will also produce characteristic signals in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Phenyl Ring |

| C=O Stretching | 1590 - 1620 | Ketone |

| Aromatic C=C Stretching | 1450 - 1600 | Phenyl Ring |

| Phenyl Ring Breathing | 990 - 1010 | Phenyl Ring |

| Morpholine Ring Vibrations | 800 - 1000 | Morpholine Ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the conjugated systems and the energy levels of the electronic states.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl group. The presence of the two amino groups on the phenyl ring, which are strong electron-donating groups, is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

For para-aminobenzophenone, the absorption spectrum shows bands that are influenced by the solvent polarity, indicating a charge-transfer (CT) character of the electronic transitions. acs.orgnih.gov In polar solvents, the T1 state is described as having ππ* or CT character, making it less reactive. acs.org A similar behavior can be anticipated for this compound, with the two amino groups enhancing the intramolecular charge transfer from the diaminophenyl moiety to the carbonyl group upon excitation.

Fluorescence in aminobenzophenones is often weak because of efficient intersystem crossing (ISC) to the triplet state. acs.org However, the specific substitution pattern and the presence of the morpholino group can influence the fluorescence quantum yield. The emission properties are also sensitive to the solvent environment. In polar solvents, molecules with intramolecular charge transfer character often exhibit solvatochromic shifts in their emission spectra. The fluorescence of this compound, if observable, would likely originate from a ππ* or charge-transfer excited state.

Table 3: Predicted Electronic Transition Properties for this compound

| Spectroscopic Parameter | Predicted Range/Characteristic | Electronic Transition |

| UV-Vis Absorption (λmax) | 280 - 400 nm | π→π* and n→π* with CT character |

| Molar Absorptivity (ε) | High | π→π* transitions |

| Fluorescence Emission (λem) | Solvent dependent, likely weak | From ππ* or CT state |

Lack of Publicly Available Computational Chemistry Data for this compound

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific scholarly articles or publicly accessible databases containing the requested detailed analysis were identified.

The inquiry sought to build a detailed article focusing on the quantum mechanical calculations and theoretical spectroscopic property predictions for this specific molecule. The intended structure of the article was to include in-depth sections on:

Quantum Mechanical (QM) Calculations:

Density Functional Theory (DFT) for electronic structure and geometry optimization.

Molecular Electrostatic Potential (MEP) analysis.

Frontier Molecular Orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Theoretical Spectroscopic Property Prediction:

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, using the Gauge-Including Atomic Orbital (GIAO) method.

Vibrational frequency calculations.

While general methodologies for DFT, MEP, FMO, and theoretical spectroscopy are well-established in the field of computational chemistry, and studies on analogous compounds may exist, the strict requirement to focus solely on "this compound" prevents the inclusion of such related but distinct information.

Consequently, the creation of a scientifically accurate and detailed article with the requested data tables and research findings is not possible at this time due to the absence of primary research literature on the computational chemistry of this specific compound.

Computational Chemistry and Theoretical Investigations of 3,4 Diaminophenyl Morpholino Methanone

Theoretical Spectroscopic Property Prediction

Electronic Absorption Spectra Simulations

The electronic absorption spectrum of a molecule provides insight into its electron distribution and energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate UV-Vis spectra, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions.

For a molecule like (3,4-Diaminophenyl)(Morpholino)Methanone, the electronic spectrum is expected to be dominated by transitions involving the aromatic diaminophenyl ring system. The amino groups act as strong auxochromes, significantly influencing the electronic properties of the benzene (B151609) ring.

Based on studies of substituted anilines and aminobenzophenones, the absorption spectrum of this compound would likely exhibit strong absorptions in the UV region. researchgate.netacs.org The primary transitions are expected to be of π → π* character, localized on the aromatic ring, and intramolecular charge transfer (ICT) transitions from the lone pairs of the amino groups to the π* orbitals of the phenyl ring and the carbonyl group.

A theoretical study on aniline (B41778) calculated the absorption peaks at 227.14 nm and 247.84 nm, corresponding to π → π* and n → π* transitions, respectively. researchgate.net Another study on aminobenzophenone derivatives highlighted the role of the amino group in influencing the absorption spectra. researchgate.net The presence of two amino groups in the 3,4-position of the title compound would likely lead to a bathochromic (red) shift of the absorption maxima compared to aniline or mono-aminobenzophenone, due to the increased electron-donating capacity.

A hypothetical data table for the simulated electronic absorption spectra of this compound, based on analogous compounds, is presented below. The values are illustrative and would require specific TD-DFT calculations for validation.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~320 | ~0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | ~280 | ~0.40 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~250 | ~0.25 | HOMO → LUMO+1 (n → π*) |

This table is a hypothetical representation based on data from related compounds.

Mechanistic Computational Studies (e.g., Reaction Mechanism Modeling)

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states, intermediates, and reaction pathways. For this compound, several types of reactions could be modeled.

Given the high electron density of the diaminophenyl ring, electrophilic aromatic substitution (EAS) is a likely reaction pathway. numberanalytics.com Computational modeling could be employed to predict the regioselectivity of EAS reactions, such as halogenation or nitration. The amino groups are ortho-, para-directing activators, and theoretical calculations could determine the most favorable site of electrophilic attack by comparing the energies of the possible sigma complexes.

Another area for mechanistic study is the reaction of the amino groups themselves. These groups can act as nucleophiles in reactions such as acylation or alkylation. vaia.com Computational modeling could explore the reaction mechanism of, for example, the acylation of one or both amino groups, detailing the transition state structures and activation energies.

Furthermore, the amide bond of the methanone (B1245722) linker could be subject to hydrolysis under certain conditions. Quantum mechanical calculations could model the acid- or base-catalyzed hydrolysis mechanism, providing insights into the stability of the compound.

A computational study of the reaction between an amine and CO2 highlighted a concerted mechanism involving a six-membered transition state for proton transfer. acs.org A similar approach could be used to model reactions of the amino groups in this compound.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Patterns)

The intermolecular interactions of this compound are expected to be dominated by hydrogen bonding. The two primary amino groups on the phenyl ring are potent hydrogen bond donors (N-H), while the oxygen atom of the morpholine (B109124) ring and the carbonyl oxygen of the methanone group are strong hydrogen bond acceptors. The nitrogen atom of the morpholine ring can also act as a hydrogen bond acceptor. nih.govnih.gov

Computational methods, often in conjunction with crystallographic data, can be used to analyze and predict hydrogen bonding patterns. These interactions are crucial in determining the solid-state structure and properties of the compound.

In the solid state, it is likely that this compound would form an extended network of intermolecular hydrogen bonds. The N-H groups of the amino functions could interact with the oxygen atoms of the morpholine and carbonyl groups of neighboring molecules. This could lead to the formation of various supramolecular synthons, such as dimers or chains. nih.gov

A study of morpholinium bromide revealed N-H···Br hydrogen bonds forming chain motifs. nih.gov In the case of the title compound, N-H···O and N-H···N interactions would be expected. The analysis of similar structures in the Cambridge Structural Database (CSD) could provide further insights into the probable hydrogen bonding patterns.

The following table summarizes the potential hydrogen bond donors and acceptors in this compound.

| Group | Function | Potential Interactions |

|---|---|---|

| Amino (-NH2) | Donor | N-H···O (carbonyl), N-H···O (morpholine), N-H···N (morpholine) |

| Carbonyl (C=O) | Acceptor | C=O···H-N |

| Morpholine Oxygen | Acceptor | O···H-N |

| Morpholine Nitrogen | Acceptor | N···H-N |

Coordination Chemistry of 3,4 Diaminophenyl Morpholino Methanone

Ligand Properties and Donor Atom Characterization

(3,4-diaminophenyl)(morpholino)methanone possesses multiple potential donor atoms, suggesting a rich and varied coordination chemistry. The primary coordination sites are the two nitrogen atoms of the 1,2-diaminobenzene moiety, the oxygen atom of the morpholine (B109124) ring, the nitrogen atom of the morpholine ring, and the oxygen atom of the carbonyl group.

The two adjacent amino groups on the phenyl ring are expected to be the most prominent donor sites. The ortho-disposition of these amines makes the molecule a classic bidentate chelating ligand, capable of forming a stable five-membered ring with a metal ion. The lone pairs of electrons on these nitrogen atoms are readily available for donation to a metal center.

The morpholine moiety presents two additional potential donor sites: the heterocyclic oxygen and nitrogen atoms. The nitrogen atom of the morpholine ring, being a secondary amine, can also act as a donor atom. However, its coordination ability might be influenced by steric hindrance from the rest of the molecule. The oxygen atom of the morpholine ring is a potential donor, although ether oxygens are generally weak Lewis bases and would likely only coordinate to hard metal ions.

The carbonyl oxygen atom also possesses lone pairs of electrons and can participate in coordination. Its ability to act as a donor will be influenced by the electronic effects of the adjacent aromatic ring and morpholine group. It is plausible that this ligand could act as a bridging ligand, with the diamine moiety chelating one metal center and the carbonyl oxygen or morpholine nitrogen binding to another.

Based on these features, this compound can be classified as a potentially versatile ligand, capable of acting in a bidentate or polydentate fashion. The specific coordination mode will likely depend on the nature of the metal ion, the reaction conditions, and the solvent system employed.

Table 1: Potential Donor Atoms in this compound and Their Characteristics

| Donor Atom | Functional Group | Hard/Soft Character | Expected Coordination Behavior |

| N (amino) | Aromatic Amine | Borderline | Strong donor, likely to form chelate rings with transition metals. |

| N (amino) | Aromatic Amine | Borderline | Strong donor, likely to form chelate rings with transition metals. |

| O (carbonyl) | Ketone | Hard | Can act as a donor site, particularly for hard metal ions. May act as a bridging site. |

| N (morpholine) | Secondary Amine | Borderline | Potential donor, but may be sterically hindered. |

| O (morpholine) | Ether | Hard | Weak donor, likely to coordinate only to hard metal ions. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine and metal-carbonyl complexes. A general approach would involve the reaction of a metal salt (e.g., chlorides, nitrates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) with the ligand in a suitable solvent.

A typical synthetic route could be the direct reaction of the metal salt and the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent such as ethanol (B145695) or methanol. The reaction mixture would likely be heated under reflux to facilitate the complex formation, followed by cooling to induce crystallization of the product. The resulting solid complex could then be isolated by filtration, washed with the solvent, and dried.

Characterization of the synthesized complexes would be crucial to determine their stoichiometry, geometry, and the coordination mode of the ligand. Elemental analysis (C, H, N) would be employed to determine the empirical formula of the complex and, by extension, the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent (e.g., DMF or DMSO) would help to establish whether the anions are coordinated to the metal ion or are present as counter-ions, thus indicating the electrolytic nature of the complex. Magnetic susceptibility measurements at room temperature would provide information about the electronic configuration and the geometry of the metal center, particularly for paramagnetic complexes.

Table 2: Hypothetical Metal Complexes of this compound and Expected Characterization Data

| Complex Formula | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Magnetic Moment (μB) | Proposed Geometry |

| [Cu(L)Cl₂] | Green | ~20 | 1.7-2.2 | Distorted Octahedral or Square Planar |

| [Ni(L)₂(NO₃)₂] | Blue/Green | ~130-170 | 2.8-3.5 | Octahedral |

| [Co(L)Cl₂] | Pink/Blue | ~25 | 4.3-5.2 (Octahedral) or 4.0-4.8 (Tetrahedral) | Octahedral or Tetrahedral |

| [Zn(L)₂(SO₄)] | White | Non-electrolyte | Diamagnetic | Tetrahedral or Octahedral |

| L = this compound |

Spectroscopic Investigation of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding. A comparative analysis of the spectra of the free ligand and its metal complexes would provide direct evidence of coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H stretching vibrations of the amino groups would be expected in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, these bands would be expected to shift to lower frequencies, indicating the involvement of the amino groups in bonding. The C=O stretching vibration, typically observed around 1650-1700 cm⁻¹, would also be expected to shift, likely to a lower wavenumber, upon coordination of the carbonyl oxygen to a metal center. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) could be attributed to the formation of M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand would likely show absorptions in the UV region corresponding to π-π* and n-π* transitions within the aromatic ring and carbonyl group. Upon complexation, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands would be indicative of the geometry of the metal complex. For instance, for a d⁸ Ni(II) complex, bands corresponding to transitions from the ³A₂g ground state to higher energy states would be expected for an octahedral geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be particularly useful for characterizing diamagnetic complexes, such as those of Zn(II). In the ¹H NMR spectrum of the free ligand, the protons of the amino groups would exhibit a characteristic chemical shift. Upon coordination, this signal would be expected to broaden and shift, providing clear evidence of the involvement of the amino groups in bonding. Similarly, changes in the chemical shifts of the aromatic protons and the protons of the morpholine ring would provide further insights into the coordination mode. In the ¹³C NMR spectrum, the carbon atom of the carbonyl group and the carbons adjacent to the amino groups would be expected to show significant shifts upon complexation.

Theoretical Modeling of Coordination Modes and Stability Constants

In the absence of experimental data, theoretical modeling, particularly using Density Functional Theory (DFT), would be a powerful tool to predict the coordination behavior of this compound. DFT calculations could be employed to model the geometry of the free ligand and its potential metal complexes.

By calculating the energies of different possible coordination modes (e.g., bidentate chelation through the diamino groups, monodentate coordination through the carbonyl oxygen, or bridging coordination), the most stable structures could be predicted. These calculations would also provide optimized bond lengths and angles for the predicted complexes, which could be compared with future experimental data.

Furthermore, computational methods could be used to simulate the IR and UV-Vis spectra of the hypothetical complexes. These simulated spectra could then be used as a reference for the interpretation of experimental spectroscopic data once it becomes available.

Theoretical calculations can also provide an estimation of the stability constants of the metal complexes. By calculating the Gibbs free energy of the complexation reaction, the relative stabilities of complexes with different metal ions could be predicted. This information would be valuable in understanding the thermodynamic driving forces behind the formation of these complexes.

Table 3: Hypothetical Calculated Stability Constants (log β) for Metal Complexes with this compound

| Metal Ion | Coordination Mode | Solvent | Calculated log β |

| Cu(II) | Bidentate (N,N) | Water | ~10-12 |

| Ni(II) | Bidentate (N,N) | Water | ~7-9 |

| Co(II) | Bidentate (N,N) | Water | ~6-8 |

| Zn(II) | Bidentate (N,N) | Water | ~5-7 |

This predictive exploration highlights the potential of this compound as a versatile ligand in coordination chemistry. Experimental validation of these theoretical considerations would be a valuable contribution to the field.

Applications of 3,4 Diaminophenyl Morpholino Methanone in Advanced Chemical Research

Role as a Key Intermediate in Organic Synthesis

The primary role of (3,4-diaminophenyl)(morpholino)methanone in organic synthesis is that of a key intermediate, particularly for the construction of heterocyclic compounds. The vicinal diamine functionality on the benzene (B151609) ring is a classic precursor for a variety of fused ring systems through cyclocondensation reactions.

This reactivity is most prominently exploited in the synthesis of substituted benzimidazoles. The condensation of an o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives is one of the most direct methods for forming the benzimidazole (B57391) ring system. nih.gov When this compound is used as the diamine component, the resulting benzimidazole derivatives are appended with a morpholin-4-ylcarbonylphenyl group at the 5- or 6-position of the heterocyclic core. This synthetic strategy allows for the introduction of the morpholine (B109124) moiety, which is a common feature in many bioactive compounds, valued for its ability to improve pharmacokinetic properties. researchgate.nete3s-conferences.org

The general reaction involves treating the compound with an aldehyde, which leads to the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the aromatic benzimidazole. Alternatively, reaction with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid, also yields the corresponding 2-substituted benzimidazole. tuiasi.ro This versatility allows for the creation of a wide range of derivatives by simply varying the carbonyl-containing reactant.

| Reactant Class | Resulting Heterocyclic System |

| Aldehydes (R-CHO) | 2-Substituted Benzimidazoles |

| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazoles |

| 1,2-Diketones | Quinoxalines |

| Phosgene Equivalents | Benzimidazolin-2-ones |

| Carbon Disulfide | Benzimidazole-2-thiones |

Development of Chemical Probes for Molecular Recognition

The o-phenylenediamine (OPD) structural motif is a well-established platform for the development of chemical sensors and molecular probes. acs.org Derivatives like this compound can serve as the core recognition and signaling unit in probes designed to detect specific analytes.

A prominent application of OPD derivatives in sensor design is based on their oxidation to highly fluorescent phenazine (B1670421) structures. nih.govdocumentsdelivered.com The parent compound, this compound, is itself non-fluorescent or weakly fluorescent. However, in the presence of certain oxidants or specific metal ions that can facilitate oxidation (such as Cu²⁺), it can be converted into its corresponding 2,3-diaminophenazine derivative. nih.govacs.org This oxidized product exhibits strong fluorescence, providing a "turn-on" signaling mechanism. nih.gov

This principle allows for the design of probes where the presence of a target analyte triggers the oxidation and subsequent fluorescence emission. The unique fluorescence response of the oxidized OPD core serves as a robust model for creating novel sensors. nih.govnih.gov The sensing process can result in a distinct and prominent fluorescent response, making it suitable for quantitative detection. acs.org

| Property | Value |

| Fluorophore Class | 2,3-Diaminophenazine (Oxidized OPD) |

| Excitation Wavelength | Varies with substitution and solvent |

| Emission Wavelength | ~553 nm nih.govacs.org |

| Signaling Mechanism | Oxidation-induced fluorescence "turn-on" |

| Potential Analytes | Metal ions (e.g., Cu²⁺, Ag⁺), Reactive Oxygen Species nih.govacs.org |

Beyond analyte-induced oxidation, the diamine structure is also amenable to more sophisticated sensing mechanisms like Photoinduced Electron Transfer (PeT). PeT is a powerful and widely used principle for designing "off-on" fluorescent probes. nih.govnih.gov In a typical PeT sensor, a fluorophore is covalently linked to a receptor unit that also acts as an electron donor or acceptor (a quencher). In the "off" state, photoexcitation of the fluorophore is followed by rapid electron transfer with the quencher, a non-radiative process that prevents fluorescence.

The diamino-moiety of this compound can function as an effective electron donor and thus a PeT quencher. A probe could be designed by chemically modifying one of the amino groups with a fluorophore and the other with a specific analyte receptor. In the absence of the analyte, the free amino group quenches the fluorophore's emission via PeT. Upon binding of the target analyte to the receptor, the electron-donating ability of the diamine moiety is suppressed. This inhibition of the PeT process restores the fluorescence of the fluorophore, leading to a "turn-on" signal that is directly proportional to the analyte concentration. rsc.orgqub.ac.uk This mechanism provides a versatile framework for creating highly selective sensors for a wide range of targets. nih.gov

Contribution to the Creation of Diverse Chemical Libraries

In modern drug discovery and chemical biology, the generation of diverse chemical libraries plays a pivotal role in identifying new lead compounds. researchgate.net this compound is an ideal scaffold for combinatorial chemistry and the creation of such libraries.

Its utility lies in the ability of the two adjacent amino groups to react with a vast array of bifunctional reagents to produce a multitude of heterocyclic derivatives. By employing a parallel synthesis approach, the compound can be reacted with a collection of different aldehydes or carboxylic acids to rapidly generate a large library of unique benzimidazole derivatives. researchgate.net Each member of the library would share the common morpholin-4-ylcarbonylphenyl substituent but differ in the group at the 2-position of the benzimidazole ring, which would be derived from the aldehyde or acid used. This systematic variation allows for the exploration of structure-activity relationships (SAR). The morpholine core is a desirable feature in these libraries, as it is a known pharmacophore that can enhance the drug-like properties of the molecules. researchgate.nete3s-conferences.org

Exploration in Materials Science for Functional Molecules

The application of this compound extends into materials science, where it can be used as a functional monomer for the synthesis of advanced polymers. The two amine groups provide reactive sites for polymerization reactions. acs.org

For example, it can undergo polycondensation with dicarboxylic acid chlorides to form polyamides or with tetracarboxylic dianhydrides to form polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. The incorporation of the this compound monomer would introduce pendant morpholine amide groups along the polymer backbone. These side groups can significantly modify the polymer's properties by:

Increasing Solubility: The morpholine group can disrupt chain packing and improve solubility in organic solvents, enhancing processability.

Altering Thermal Properties: The flexible morpholine unit can influence the glass transition temperature and thermal degradation profile of the polymer.

Providing Functional Sites: The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions, opening possibilities for creating polymer-based catalysts or materials for metal sequestration.

Furthermore, it can be used to synthesize polybenzimidazoles (PBIs), a class of polymers with exceptional thermal and chemical stability, by reacting it with tetra-aminobiphenyl and dicarboxylic acids. The resulting functionalized PBI could have applications in high-performance membranes, coatings, or composites.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-diaminophenyl)(morpholino)methanone, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 3,4-diaminobenzoyl chloride and morpholine under nucleophilic acyl substitution conditions. Protect the amino groups (e.g., with Boc or acetyl) to prevent side reactions .

- Step 2 : Use toluene or THF as solvents at low temperatures (-20°C to 0°C) to control reactivity. Add a magnesium-based reagent (e.g., Bu₂Mg) for regioselective metalation if functionalization is required .

- Purification : Flash column chromatography (silica gel, gradient elution with hexane/EtOAc) yields >95% purity. Monitor by TLC and confirm via ¹H/¹³C NMR .

Q. How should researchers characterize the structure and purity of this compound?

- Analytical Tools :

- NMR Spectroscopy : Expect aromatic protons (δ 6.5–7.5 ppm for diaminophenyl) and morpholine protons (δ 3.5–3.6 ppm). Compare with literature data for (3,4-dichlorophenyl) analogs .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (theoretical m/z: ~277.3 for C₁₁H₁₄N₃O₂).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for advanced studies) .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Harmful by inhalation, skin contact, or ingestion. Potential irritant to eyes and respiratory system .

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

- Metalation Strategies :

- Use Bu₂Mg in toluene at -20°C for directed ortho-magnesiation. Quench with electrophiles (e.g., iodine, aldehydes) to introduce substituents .

- Protect amino groups with trifluoroacetyl to prevent undesired coordination during metalation .

- Data Table :

| Electrophile | Reaction Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|

| I₂ | -20 → 0 | 61 | Ortho-selective |

| DMF | 25 | 45 | Moderate |

Q. How to resolve contradictions in spectral data between experimental and theoretical predictions?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from hydrogen bonding or solvent effects (e.g., CDCl₃ vs. DMSO-d₆).

- Resolution :

- Perform variable-temperature NMR to assess dynamic effects.

- Compare with X-ray crystallography data (e.g., dihedral angles between rings affecting electron distribution) .

Q. What are the implications of molecular conformation on biological activity?

- Structural Insights :

- X-ray diffraction of analogs (e.g., bromo/chloro derivatives) shows non-planar geometries (dihedral angles ~59°) and π–π stacking interactions .

- Conformational rigidity may enhance binding to biological targets (e.g., kinases, receptors).

- Activity Correlation :

- Modify substituents on the diaminophenyl ring to tune lipophilicity (logP) and solubility (e.g., polar groups at para positions) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for similar morpholino methanone derivatives?

- Factors :

- Solvent Purity : Traces of water in toluene can deactivate Bu₂Mg, reducing yields .

- Workup Methods : Column chromatography vs. recrystallization (e.g., EtOAc/hexane vs. MeOH).

- Mitigation : Optimize anhydrous conditions and pre-dry solvents over molecular sieves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。